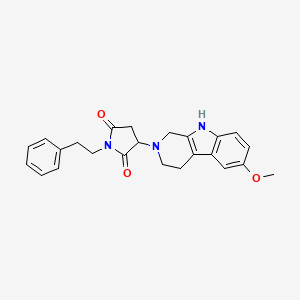
(3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンは、ピロリジン-2,5-ジオン類に属する化合物です。これらの化合物は、多様な生物活性で知られており、創薬においてしばしば足場として使用されます。この化合物の構造は、3位にベンジリデン基、1位に4-メチルフェニル基を持つピロリジン-2,5-ジオンコアを含んでおり、ユニークで潜在的に生物活性な分子となっています。
製法
合成経路と反応条件
(3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンの合成は、一般的に以下の手順を含みます。
ピロリジン-2,5-ジオンコアの形成: これは、無水マレイン酸を、4-メチルアニリンなどの適切なアミンと、還流条件下で反応させることによって達成できます。反応は、中間体イミドの形成を経て進行し、環化してピロリジン-2,5-ジオンコアを形成します。
ベンジリデン基の導入: ベンジリデン基は、ピロリジン-2,5-ジオン誘導体とベンズアルデヒドとの縮合反応によって導入できます。この反応は、通常、水酸化ナトリウムなどの塩基の存在下、還流条件下で行われ、完全な転換を確実にします。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。収率と純度を最大化するように、温度、溶媒、反応時間などの反応条件を最適化することが不可欠です。連続フローリアクターや自動合成プラットフォームを採用して、効率とスケーラビリティを高めることができます。
化学反応解析
反応の種類
酸化: この化合物は、特にベンジリデン基で酸化反応を起こし、ベンジリデンオキシド誘導体の形成につながります。
還元: ベンジリデン基の還元によって、対応するベンジル誘導体が得られます。
置換: この化合物中の芳香環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ニトロ化には硝酸 (HNO₃)、スルホン化には硫酸 (H₂SO₄)、ハロゲン化にはハロゲン (Cl₂、Br₂) などの試薬が一般的に使用されます。
主な生成物
酸化: ベンジリデンオキシド誘導体。
還元: ベンジル誘導体。
置換: 元の化合物のニトロ、スルホニル、またはハロゲン化誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved by reacting maleic anhydride with an appropriate amine, such as 4-methylaniline, under reflux conditions. The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the pyrrolidine-2,5-dione core.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the pyrrolidine-2,5-dione derivative and benzaldehyde. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Benzylidene oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
化学
化学において、(3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成において汎用性の高い中間体となっています。
生物学と医学
生物学および医学研究では、この化合物は、潜在的な治療特性について調査されています。 ピロリジン-2,5-ジオン誘導体は、抗菌、抗癌、および抗炎症効果などの活性を示しています 。 (3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンにおける特定の置換パターンは、これらの活性を強化する可能性があり、創薬の候補となっています。
産業
産業的には、この化合物は、その安定性と反応性から、ポリマーや樹脂などの新しい材料の開発に使用できます。農薬や染料の生産にも応用できる可能性があります。
作用機序
(3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンの作用機序は、酵素や受容体などの生体標的との相互作用に関係しています。化合物の構造により、これらの標的の活性部位に適合し、その活性を阻害または調節することが可能になります。たとえば、炎症や癌細胞の増殖に関与する酵素を阻害し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(3E)-3-ベンジリデン-1-フェニルピロリジン-2,5-ジオン: フェニル環に4-メチル基がありません。
(3E)-3-ベンジリデン-1-(4-クロロフェニル)ピロリジン-2,5-ジオン: フェニル環にメチル基の代わりに塩素原子を持っています。
(3E)-3-ベンジリデン-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン: フェニル環にメチル基の代わりにメトキシ基を持っています。
独自性
(3E)-3-ベンジリデン-1-(4-メチルフェニル)ピロリジン-2,5-ジオンにおける4-メチル基の存在は、類似の化合物と比較して、その親油性を高め、生体標的との相互作用を変化させる可能性があります。このユニークな置換パターンは、生物活性と薬物動態特性の違いにつながる可能性があり、研究開発のための際立った貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(3E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione: Lacks the 4-methyl group on the phenyl ring.
(3E)-3-benzylidene-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.
(3E)-3-benzylidene-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in (3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione may enhance its lipophilicity and alter its interaction with biological targets compared to similar compounds. This unique substitution pattern can lead to differences in biological activity and pharmacokinetic properties, making it a distinct and valuable compound for research and development.
特性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
(3E)-3-benzylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-16(10-8-13)19-17(20)12-15(18(19)21)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b15-11+ |
InChIキー |
CNQYURAYAFNVRO-RVDMUPIBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)C/C(=C\C3=CC=CC=C3)/C2=O |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=CC3=CC=CC=C3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11038226.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038245.png)
![4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038255.png)

![4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038269.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038275.png)

![4-bromo-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11038285.png)
![phenyl[2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11038287.png)
![tert-butyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11038302.png)
![3-(2,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11038305.png)
![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-fluoro-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038323.png)

